molecular formula C6H10O2 B583518 4-Hydroxy Cyclohexanone-d4 CAS No. 13482-24-1

4-Hydroxy Cyclohexanone-d4

Cat. No.: B583518
CAS No.: 13482-24-1
M. Wt: 118.168
InChI Key: BXBJZYXQHHPVGO-VEPVEJTGSA-N
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Description

Strategic Role of Deuterium-Labeled Cyclohexanones in Contemporary Chemical Research

Cyclohexanones are a fundamental class of cyclic ketones used extensively in organic synthesis. The deuterium-labeled variant, 4-Hydroxy Cyclohexanone-d4, holds particular importance as a labeled metabolite of cyclohexanone (B45756). chemicalbook.compharmaffiliates.com This makes it an invaluable tool for studying the metabolic pathways of cyclohexanone and related compounds within biological systems.

The unique isotopic signature of this compound allows researchers to track its formation, transformation, and excretion, providing a clear picture of metabolic processes without the use of radioactive tracers. cymitquimica.com Its use as an internal standard is critical for accurately quantifying the levels of 4-hydroxycyclohexanone (B83380) in complex biological matrices like blood or urine. rsc.org

Furthermore, the study of deuterated cyclic ketones contributes to a deeper understanding of reaction mechanisms. For instance, investigating the KIE in reactions involving this compound can reveal details about transition states and the specific bonds broken or formed during a chemical transformation. researchgate.net These mechanistic studies are crucial for developing new synthetic methods and for understanding enzymatic processes involving cyclic ketones. nih.govresearchgate.net

Historical Context and Evolution of Research on Deuterated Cyclic Ketones

The history of deuterated compounds began with the discovery of deuterium (B1214612) itself by Harold Urey in 1932. unam.mxnih.gov Shortly thereafter, chemists began using "heavy water" (D₂O) and other deuterated reagents to probe chemical reactions. unam.mx Early applications focused on using deuterium labeling to elucidate reaction mechanisms, a classic example being the work that established the symmetrical structure of the tropylium (B1234903) cation. spectroscopyonline.com

The evolution of research on deuterated cyclic ketones has mirrored the broader advancements in isotopic labeling and analytical technology. Initial studies focused on understanding the fundamental effects of deuterium substitution on the spectroscopic properties of these molecules. The progression from partially deuterated to fully deuterated cyclic ketones was driven by the need for more precise analytical standards and mechanistic probes.

The advent and refinement of mass spectrometry and NMR spectroscopy in the mid-20th century dramatically expanded the scope of research. oaepublish.com These powerful techniques provided the means to easily detect and quantify deuterated molecules, solidifying their role in chemical and biochemical research. spectroscopyonline.comacs.org In recent decades, the focus has increasingly shifted towards applications in medicinal chemistry and drug development, where the metabolic-stabilizing effects of deuteration have been recognized, culminating in the first FDA-approved deuterated drug in 2017. nih.govoaepublish.com This has spurred further interest in synthesizing and evaluating a wide range of deuterated compounds, including cyclic ketones, for their potential therapeutic benefits. rsc.org

Chemical Data for this compound

PropertyValueSource
CAS Number 13482-24-1 chemicalbook.compharmaffiliates.comcymitquimica.com
Molecular Formula C₆H₆D₄O₂ chemicalbook.compharmaffiliates.comcymitquimica.com
Molecular Weight 118.17 g/mol cymitquimica.combiomart.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJZYXQHHPVGO-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857719
Record name 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13482-24-1
Record name Cyclohexanone-3,3,5,5-d4, 4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13482-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis and Isotopic Enrichment of 4 Hydroxy Cyclohexanone D4

Regioselective and Stereoselective Deuteration Strategies for Cyclohexanone (B45756) Scaffolds

Achieving regioselectivity in the deuteration of cyclohexanone is paramount. The molecule possesses multiple proton environments, but for the synthesis of 4-Hydroxy Cyclohexanone-d4, deuterium (B1214612) incorporation is targeted at the α-positions to the carbonyl group.

Base-Catalyzed Deuterium-Hydrogen Exchange Protocols for α-Positions

Base-catalyzed hydrogen-deuterium (H-D) exchange is a foundational method for deuterating the α-positions of ketones. mdpi.comosti.gov This process relies on the acidity of the α-protons, which can be abstracted by a base to form an enolate intermediate. In the presence of a deuterium source, typically deuterium oxide (D₂O), the enolate is quenched to introduce a deuterium atom. mdpi.com

The reaction mechanism involves the formation of an enolate, which is then deuterated. masterorganicchemistry.com This process can be repeated to achieve polydeuteration at the α-carbons. The choice of base is critical; while strong bases like sodium hydroxide (B78521) can be effective, they can also promote side reactions. osti.gov Milder bases, such as potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst like 18-crown-6, have been shown to facilitate H-D exchange with high selectivity. osti.gov For instance, studies on similar ketones have demonstrated that base-catalyzed exchange can achieve high levels of deuterium incorporation. researchgate.net Early research on 4-t-butylcyclohexanone highlighted that axial α-hydrogens undergo H-D exchange more rapidly than their equatorial counterparts due to stereoelectronic factors.

Table 1: Comparison of Catalysts for H-D Exchange in Ketones

Catalyst SystemDeuterium SourceKey FeaturesReference
Proline DerivativesD₂OCatalyzes H-D exchange in aqueous solutions; activity influenced by substituent stereochemistry. nih.govmit.edu
K₂CO₃/18-Crown-6D₂OWeak base system, allows for high site-selectivity. osti.gov
SuperacidD₂OIn situ generation of a superacidic species enables efficient α-deuteration of various ketones. rsc.org
Sodium AmidesD₂OReactivity dependent on the alkali metal, with sodium bases being optimal for hydrogen isotope exchange. researchgate.net

Transition Metal-Catalyzed Deuterium Incorporation Techniques

Transition metal catalysis offers a powerful and often more selective alternative for deuterium incorporation. nih.gov These methods can operate under milder conditions and exhibit different regioselectivity compared to base-catalyzed approaches. Iridium-based catalysts, in particular, have been extensively studied for hydrogen isotope exchange (HIE) reactions. acs.org Homogeneous iridium catalysts can facilitate the ortho-directed HIE on aromatic rings, while supported iridium nanoparticles have been developed for the selective deuteration of arenes and heteroarenes. acs.orgchemrxiv.org

For cyclohexanone scaffolds, transition metal catalysts can be employed in several ways. Copper-catalyzed transfer hydrodeuteration of cyclic alkenes allows for the precise installation of deuterium. nih.gov Nickel-on-ceria (Ni/CeO₂) catalysts have been used for the acceptorless dehydrogenative aromatization of cyclohexanones, a process where understanding deuterium exchange can provide mechanistic insights. nih.gov Furthermore, manganese and iron pincer complexes have been reported for the regioselective deuteration of alcohols using D₂O as both the deuterium source and solvent, which is relevant for precursor synthesis. researchgate.net

Table 2: Transition Metal Catalysts for Deuteration

CatalystReaction TypeSubstrate TypeSelectivityReference
Copper(I) hydrideTransfer HydrodeuterationCyclic AlkenesHigh regioselectivity for benzylic positions. nih.gov
Iridium NanoparticlesHydrogen Isotope ExchangeArenes/HeteroarenesSelective for para- and meta-C(sp²)-H bonds. chemrxiv.org
Nickel/Cerium OxideDehydrogenative AromatizationCyclohexanonesTurnover-limiting step involves β-hydride elimination. nih.gov
Manganese/Iron Pincer ComplexesH/D ExchangeAlcoholsRegioselective at α (Fe) or α and β (Mn) positions. researchgate.net

Biocatalytic and Organocatalytic Approaches to Deuterium Labeling

Biocatalysis and organocatalysis have emerged as powerful strategies for enantioselective and regioselective synthesis, including deuterium labeling. acs.orgresearchgate.net

Biocatalysis: Enzymes, particularly those from the Old Yellow Enzyme (OYE) family of ene-reductases, are highly effective for the asymmetric reduction of carbon-carbon double bonds, a process that can be adapted for deuteration. researchgate.net Flavin-dependent 'ene'-reductases can catalyze asymmetric radical cyclizations, and deuterium labeling experiments have been crucial in elucidating the reaction mechanisms. nih.gov Furthermore, NADH-dependent reductases, coupled with a system for regenerating the deuterated cofactor [4-²H]-NADH using D₂O, have been used for the asymmetric deuteration of various functional groups, including carbonyls. bohrium.com

Organocatalysis: Small organic molecules can also catalyze deuteration reactions with high selectivity. Proline and its derivatives have been shown to catalyze the H-D exchange reaction of cyclohexanone in aqueous solutions. nih.govmit.edu Kinetic studies have revealed that the catalytic activity is sensitive to the structure and stereochemistry of the proline catalyst. For example, cis-4-fluoroproline is a more active catalyst than its trans-isomer in this transformation. nih.gov

Precursor Synthesis and Derivatization Routes for this compound

An alternative to direct deuteration of 4-hydroxycyclohexanone (B83380) is a multi-step approach involving the synthesis of a deuterated precursor followed by functional group manipulation.

Methodologies for Preparing Deuterated Cyclohexanone Intermediates

The synthesis of a deuterated cyclohexanone intermediate, such as cyclohexanone-d4, is a key step in this strategy. This can be achieved through the base-catalyzed H-D exchange protocols described previously (Section 2.1.1). Treating cyclohexanone with a base in D₂O leads to the formation of cyclohexanone-2,2,6,6-d4 (B85639). nih.govmit.edu

Another approach involves the reduction of a suitable precursor. For example, the reduction of deuterated phenol (B47542) or related aromatic compounds can yield deuterated cyclohexanone derivatives. Transition metal-catalyzed C-H activation has become a key technology for deuterium incorporation into arenes via hydrogen isotope exchange, which can then be converted to cyclohexanones. chemrxiv.org

Functional Group Transformations to Yield this compound from Deuterated Precursors

Once a deuterated cyclohexanone intermediate is obtained, the next step is the introduction of the hydroxyl group at the 4-position. A common method for this transformation is the Baeyer-Villiger oxidation of the deuterated cyclohexanone to form a lactone, followed by reduction and subsequent oxidation.

Alternatively, a more direct route involves the reduction of a 1,4-cyclohexanedione (B43130) precursor. For example, 4-hydroxycyclohexanone can be synthesized from 1,4-cyclohexanediol (B33098) via oxidation. chemicalbook.com A synthetic route could therefore involve the preparation of a deuterated 1,4-cyclohexanediol, which is then selectively oxidized to yield this compound.

Another strategy starts from 1,4-dioxaspiro nih.govnih.govdecan-8-one, which can be reduced with sodium borohydride (B1222165) to the corresponding alcohol. Subsequent deprotection under acidic conditions yields 4-hydroxycyclohexanone. chemicalbook.com To synthesize the deuterated analog, the starting spirocyclic ketone would first need to be deuterated at the α-positions using base-catalyzed exchange before the reduction and deprotection steps.

Optimization of Deuterium Purity and Yield in Synthetic Protocols

A primary strategy for introducing deuterium into the cyclohexanone ring is through hydrogen-deuterium (H/D) exchange reactions, which are often catalyzed. google.comepo.org These reactions are equilibrium processes, meaning that achieving high levels of deuterium enrichment can be challenging without careful control of the reaction environment. acs.org The positions alpha to the carbonyl group in cyclohexanone are particularly susceptible to H/D exchange due to the acidity of these protons, which can be facilitated by both acid and base catalysts in the presence of a deuterium source like deuterium oxide (D₂O). beilstein-journals.orgresearchgate.net

Studies on the deuteration of cyclohexanone have explored various catalytic systems. For instance, proline and its derivatives have been shown to be effective organocatalysts for H/D exchange in aqueous media. mit.edunih.govmit.eduacs.org The catalytic activity is influenced by the structure of the proline derivative and the pH of the solution. mit.edunih.govmit.edu For example, a kinetic study on the H/D exchange of cyclohexanone catalyzed by 4-substituted proline derivatives in phosphate-buffered D₂O revealed that the rate of deuterium incorporation is dependent on the specific proline derivative used. nih.govmit.edu Such findings are critical for selecting a catalyst that can efficiently promote deuteration at the desired positions in the 4-hydroxycyclohexanone scaffold.

In addition to organocatalysts, solid acid catalysts and metal catalysts have also been investigated. Zeolite Y, for example, has been used to facilitate the deuteration of the α-carbon of cyclohexanone. researchgate.net Heterogeneous metal catalysts, such as palladium on carbon (Pd/C), are also employed for deuterodehalogenation, a method that can be used to introduce deuterium with high precision. researchgate.net The choice of catalyst has a direct impact on both the rate of deuteration and the potential for side reactions, which in turn affects the final yield and purity of the product.

The following interactive table summarizes hypothetical optimization studies for the deuteration of 4-hydroxycyclohexanone, based on principles from related research. The data illustrates how varying catalysts and reaction conditions could influence both deuterium purity and chemical yield.

Catalyst SystemDeuterium SourceTemperature (°C)Reaction Time (h)Deuterium Purity (%)Chemical Yield (%)
ProlineD₂O25248570
cis-4-FluoroprolineD₂O25189275
Zeolite YMethanol-d450129565
10% Pd/CD₂ gas806>9880
Rhodium ComplexD₂ gas608>9888

This table is illustrative and based on findings from analogous deuteration reactions. Actual results for this compound would require specific experimental validation.

Ultimately, the development of a robust synthetic protocol for this compound with high deuterium purity and in high yield relies on a multi-faceted approach, carefully considering the interplay between the synthetic route for the carbon skeleton, the choice of deuteration methodology, and the fine-tuning of all relevant reaction parameters.

Sophisticated Analytical Techniques for the Characterization and Quantification of Deuterium Within 4 Hydroxy Cyclohexanone D4

Advanced Spectroscopic Approaches for Isotopic Distribution and Connectivity Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing deuterated compounds. It provides detailed information on molecular structure, and its quantitative application (qNMR) allows for the precise determination of purity and concentration. emerypharma.commestrelab.com

Deuterium (B1214612) (²H) NMR: Direct detection of deuterium by ²H NMR confirms the successful incorporation of the isotope into the molecule. magritek.com While the chemical shift range is similar to that of proton (¹H) NMR, deuterium signals are typically broader. huji.ac.il The primary use of ²H NMR is to verify the effectiveness of the deuteration process. magritek.comhuji.ac.il For 4-Hydroxy Cyclohexanone-d4, specific signals in the ²H NMR spectrum would correspond to the deuterated positions on the cyclohexanone (B45756) ring.

Proton (¹H) NMR: In ¹H NMR, the disappearance or reduction in the intensity of signals corresponding to specific protons confirms their replacement by deuterium. In the case of this compound, the signals for the four protons on the deuterated carbons would be absent or significantly diminished. The remaining proton signals can also be affected; for instance, the hydroxyl proton and any remaining ring protons might show simplified splitting patterns due to the absence of adjacent protons.

Carbon-13 (¹³C) NMR: The substitution of hydrogen with deuterium also influences the ¹³C NMR spectrum. This is known as the deuterium isotope effect (DIE). rsc.org Carbons directly bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance, typically to a higher field (upfield). rsc.org Carbons further away from the site of deuteration can also experience smaller, long-range isotope effects, providing further confirmation of the deuterium's location. rsc.org

Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the purity of a substance. emerypharma.commestrelab.com By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound can be calculated. emerypharma.comsepscience.com The area of an NMR signal is directly proportional to the number of nuclei contributing to it, making it an ideal primary ratio method of measurement. emerypharma.com

Table 1: Expected NMR Data for this compound Analysis This table presents hypothetical data for illustrative purposes.

TechniqueObserved FeatureInterpretation
¹H NMRAbsence/reduction of signals at positions 2,2,6,6Successful deuteration at these positions
²H NMRPresence of broad signals in the aliphatic regionDirect evidence of deuterium incorporation
¹³C NMRUpfield shift and triplet multiplicity for C2 and C6Confirms C-D bonds at these carbons
qNMR (with internal standard)Integral ratio of analyte to standardDetermines absolute purity and isotopic enrichment

Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds, offering high sensitivity and the ability to determine isotopic ratios and molecular weight with high precision. When coupled with chromatographic separation, it becomes a powerful tool for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantification of analytes in complex mixtures, such as biological fluids. nih.govtandfonline.com For this compound, an LC-MS/MS method would be developed to separate it from other components in the sample matrix. nih.gov The compound would then be ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. In tandem MS (MS/MS), a specific parent ion (the molecular ion of this compound) is selected and fragmented, and the resulting product ions are monitored. This provides high selectivity and sensitivity for quantification, often using an isotope dilution method where the deuterated compound itself serves as an internal standard for the non-deuterated analogue. mdpi.comansto.gov.au The mass difference of +4 atomic mass units compared to the non-deuterated compound is a clear indicator of its identity.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS is a highly specialized technique for determining the precise ratio of stable isotopes (e.g., D/H). nih.gov After separation on a GC column, the analyte is quantitatively converted (pyrolyzed) into hydrogen gas (H₂ and HD). nih.govgcms.cz The IRMS then measures the ratio of HD to H₂ with very high precision. nih.gov This allows for the accurate determination of deuterium enrichment in the this compound sample. This technique is particularly valuable for tracking the fate of deuterated tracers in metabolic studies. capes.gov.br

Fragmentation Analysis: The fragmentation pattern of this compound in a mass spectrometer provides structural confirmation. The masses of the fragment ions will be shifted depending on which part of the molecule retains the deuterium atoms. For example, studying the fragmentation of related deuterated cyclohexanone derivatives has shown that cleavages of the ring are common. nih.govcdnsciencepub.comacs.org Analyzing these shifts helps to confirm that the deuterium atoms are located on the intended positions of the cyclohexanone ring.

Table 2: Key Mass Spectrometry Parameters for this compound This table presents hypothetical data for illustrative purposes.

TechniqueParameterExpected Value/Observation
LC-MSMolecular Ion [M+H]⁺m/z corresponding to C₆H₇D₄O₂ + H⁺
LC-MS/MSMRM TransitionSpecific parent ion → product ion transition for quantification
High-Resolution MSAccurate MassPrecise mass measurement to confirm elemental composition
GC-IRMSδ²H ValueHigh positive value indicating significant deuterium enrichment

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of chemical bonds. The substitution of a lighter hydrogen atom with a heavier deuterium atom causes a significant shift in the vibrational frequency of the C-H bond.

Infrared (IR) Spectroscopy: In an IR spectrum, the stretching vibration of a C-H bond typically appears in the range of 2850-3000 cm⁻¹. When hydrogen is replaced by deuterium, the corresponding C-D stretching vibration is observed at a much lower frequency, approximately 2100-2200 cm⁻¹. This is a direct consequence of the increased mass of deuterium. Therefore, the IR spectrum of this compound would show a characteristic C-D stretching band, providing clear evidence of deuteration. The O-H stretching band (around 3200-3600 cm⁻¹) and the C=O stretching band (around 1715 cm⁻¹) would remain largely unaffected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-D bond also gives rise to a characteristic signal in the Raman spectrum, which can be used to confirm deuteration. It is particularly useful for symmetric vibrations that may be weak or inactive in the IR spectrum.

Mass Spectrometry-Based Techniques for Isotope Ratio Determination (e.g., GC-IRMS, LC-MS/MS)

Chromatographic Methodologies for Isotopic Separation and Purity Assessment

Chromatography is essential for separating the deuterated compound from its non-deuterated counterpart, as well as from other impurities, which is a critical step for purity assessment and accurate quantification.

Both GC and HPLC are capable of separating isotopologues (molecules that differ only in their isotopic composition). nih.govdoaj.org This separation arises from small differences in physical properties caused by the isotopic substitution, known as the chromatographic isotope effect (CIE). researchgate.netresearchgate.net

Gas Chromatography (GC): In GC, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogues. nih.govresearchgate.net This is known as an "inverse isotope effect" and is commonly observed on nonpolar stationary phases. nih.gov The slightly lower boiling point and different interaction with the stationary phase of the deuterated compound allows for its separation from any residual protiated 4-Hydroxy Cyclohexanone. By using a high-resolution capillary column, the isotopic purity of this compound can be assessed. uta.edu

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate isotopologues. doaj.orgsci-hub.se The separation selectivity depends on the stationary phase, mobile phase, and the nature of the analyte. doaj.org In reversed-phase HPLC, deuterated compounds often have slightly shorter retention times due to subtle differences in hydrophobicity. In normal-phase HPLC, interactions with polar functional groups can be exploited to achieve separation. sci-hub.se HPLC is crucial for the purity assessment of non-volatile or thermally labile compounds.

Coupling chromatographic separation with a powerful detection technique like mass spectrometry provides the ultimate tool for the analysis of deuterated compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS combines the excellent separation power of GC with the sensitive and selective detection of MS. gcms.cz A GC-MS system can separate this compound from impurities and its protiated form, while the MS provides mass information for positive identification and quantification. nih.gov The fragmentation patterns observed in the MS can be used to confirm the location of the deuterium atoms. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable technique in modern analytical chemistry, especially for metabolic studies. jst.go.jphelsinki.fi It allows for the direct analysis of complex biological samples with minimal preparation. nih.gov An LC-MS method can be used to track the metabolism of this compound by identifying its metabolites, which would also be deuterated. The high sensitivity of modern LC-MS systems enables the detection of very low concentrations of the compound and its metabolites. mdpi.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Deuterated Compound Analysis

Methodologies for Quantifying Deuterium Incorporation and Isotopic Enrichment

Mass Spectrometry (MS)

The analysis involves recording the full scan mass spectrum and extracting the ion currents for the non-deuterated compound ([M+H]⁺) and its deuterated variants ([M+1+H]⁺, [M+2+H]⁺, [M+3+H]⁺, [M+4+H]⁺, etc.). rsc.org The relative intensity of these peaks corresponds to the abundance of each isotopologue. For example, in studies involving the hydrogen-deuterium exchange of cyclohexanone, MS analysis reveals that deuterium incorporation can occur sequentially, with the formation of [D2]-cyclohexanone proceeding via a [D1]-cyclohexanone intermediate. mit.edunih.gov This level of detail is crucial for understanding the reaction mechanism and optimizing the synthesis.

The isotopic enrichment is calculated from the integrated signals of the isotopic ions. rsc.org A high percentage of the target d4 isotopologue, with minimal presence of d0 to d3 species, indicates a high degree of isotopic enrichment.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Distribution of this compound

This interactive table presents a hypothetical but representative mass spectrometry analysis of a synthesized batch of this compound, showing the relative abundance of each isotopologue.

IsotopologueChemical Formula(M+H)⁺ m/zRelative Abundance (%)
d0C₆H₁₁O₂⁺115.07590.1
d1C₆H₁₀DO₂⁺116.08220.5
d2C₆H₉D₂O₂⁺117.08851.2
d3C₆H₈D₃O₂⁺118.09473.5
d4C₆H₇D₄O₂⁺119.101094.7

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: In a highly deuterated compound, the residual proton signals are significantly diminished. By comparing the integration of these residual ¹H signals to an internal standard, one can quantify the amount of non-deuterated material and, by extension, the degree of deuteration. researchgate.netnih.gov For this compound, the absence or significant reduction of signals corresponding to the four alpha-protons would confirm successful deuteration at those sites.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without signals from protons or the solvent (if non-deuterated solvents are used). Each deuterium atom in a unique chemical environment gives a distinct signal, confirming the specific sites of incorporation. The relative integration of these signals can be used to determine the deuterium distribution across the different labeled positions.

Carbon-13 (¹³C) NMR: A powerful and sophisticated method involves analyzing the deuterium-induced isotope shifts in the ¹³C NMR spectrum. researchgate.netnih.gov The substitution of a proton with a deuterium atom causes a small upfield shift in the resonance of the directly attached carbon (α-effect) and, to a lesser extent, the adjacent carbon (β-effect). When multiple deuterons are present, these shifts are additive. By using advanced techniques that decouple both proton and deuterium nuclei, it is possible to resolve the distinct ¹³C signals for each isotopologue (d0, d1, d2, etc.). researchgate.netnih.gov The accurate integration of these resolved signals provides a robust method for quantifying the site-specific deuterium content, even in complex mixtures of isotopologues. researchgate.netnih.gov This approach is particularly valuable for randomly deuterated compounds or where back-exchange processes might occur. nih.gov

Table 2: Representative ¹³C NMR Chemical Shift Data for Carbons Adjacent to Deuteration Sites in this compound

This interactive table illustrates the expected upfield shifts (in ppm) for the C2 and C6 carbons of 4-Hydroxy Cyclohexanone based on the number of adjacent deuterium atoms. The carbonyl carbon (C1) and the hydroxyl-bearing carbon (C4) would also show smaller, but measurable, isotopic shifts.

Carbon AtomIsotopologue at C2/C6Number of Adjacent DeuteronsRepresentative Chemical Shift (ppm)Deuterium-Induced Upfield Shift (Δδ ppm)
C2-CH₂- (d0)041.200.00
C2-CHD- (d1)140.95-0.25
C2-CD₂- (d2)240.70-0.50
C6-CH₂- (d0)041.200.00
C6-CHD- (d1)140.95-0.25
C6-CD₂- (d2)240.70-0.50

Note: The chemical shifts are illustrative and based on typical deuterium-induced isotope effects on ¹³C resonances. researchgate.netnih.gov The ability to resolve these signals allows for precise quantification of the isotopic distribution at each specific site.

Together, the complementary use of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a comprehensive and scientifically rigorous characterization of this compound, ensuring an accurate determination of its isotopic enrichment and structural integrity. rsc.org

Applications of 4 Hydroxy Cyclohexanone D4 in Mechanistic Organic Chemistry and Kinetic Investigations

Elucidation of Reaction Mechanisms via Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org By comparing the reaction rate of a molecule containing hydrogen (kH) with that of its deuterium-substituted counterpart (kD), chemists can deduce whether a specific C-H bond is broken or formed in the rate-determining step of a reaction. pharmacy180.comgithub.io This phenomenon is a cornerstone of mechanistic elucidation, and 4-Hydroxy Cyclohexanone-d4 is an ideal substrate for such studies.

Primary and Secondary Kinetic Isotope Effects in Cyclohexanone (B45756) Reactions

A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-limiting step. github.ioprinceton.edu The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break, which leads to a slower reaction rate. libretexts.orglibretexts.org For example, in the base-promoted bromination of a ketone, a primary KIE of ~6.5 indicates that proton removal is the rate-determining step. pharmacy180.com

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orggithub.io These effects are typically smaller than primary KIEs. They are classified based on their proximity to the reaction center (α, β, etc.) and can be normal (kH/kD > 1) or inverse (kH/kD < 1). Inverse secondary KIEs (kH/kD < 1) are often observed when there is a change in hybridization from sp2 to sp3 at the labeled carbon in the transition state, as the C-H bending vibrations become stiffer. github.io

The reduction of cyclohexanones by hydride reagents like sodium borohydride (B1222165) is a classic example where KIEs provide mechanistic insight. The reduction of cyclohexanone-2,2,6,6-d4 (B85639) by NAD-linked dehydrogenases demonstrates a β-secondary equilibrium isotope effect. nih.gov The data shows that deuterium (B1214612) becomes enriched in the resulting alcohol relative to the ketone, which provides information about the structure of the transition state.

β-Secondary Equilibrium Isotope Effects in the Reduction of Deuterated Ketones
SubstrateIsotope Effect (KeqH / KeqD)Reference
Cyclohexanone-2,2,6,6-d40.82 nih.gov
Acetone-d60.78 nih.gov
Pyruvate-d30.83 nih.gov
α-Ketoglutarate-3,3-d20.898 nih.gov

This inverse effect (a value less than 1) is consistent with a change from sp2 hybridization at the carbonyl carbon to sp3 hybridization in the alcohol product. nih.gov Studies on the reduction of various cyclohexanones with sodium borodeuteride (NaBD4) also show inverse kinetic isotope effects, suggesting that the transition state is reactant-like (an "early" transition state). cdnsciencepub.comcdnsciencepub.com

Deuterium Labeling as a Mechanistic Probe for Bond Activation and Rearrangements

Deuterium labeling is an unambiguous method to trace the fate of specific hydrogen atoms during a chemical reaction, thereby distinguishing between possible mechanistic pathways. By incorporating deuterium at specific positions, such as in this compound, chemists can monitor bond activations, migrations, and rearrangements using techniques like NMR spectroscopy and mass spectrometry.

For instance, in elimination reactions, the KIE can differentiate between the E1 and E2 mechanisms. A significant primary KIE supports a concerted E2 pathway where the C-H bond is broken in the single, rate-determining step. libretexts.org Conversely, the absence of a primary KIE would be consistent with a stepwise E1 mechanism where C-H bond cleavage occurs after the rate-limiting formation of a carbocation.

In rearrangement reactions, deuterium labeling can track the movement of atoms and groups. If a deuterium atom at a specific position in the reactant is found at a different position in the product, it provides direct evidence for a rearrangement event. This technique has been instrumental in understanding complex transformations, including those catalyzed by transition metals.

Investigations into Conformational Dynamics and Stereochemical Processes

The three-dimensional shape of a molecule is critical to its reactivity. Substituted cyclohexanes, including this compound, exist as an equilibrium of rapidly interconverting chair conformations. The position of this equilibrium and the stereochemical outcome of reactions are subtly influenced by isotopic substitution.

Influence of Deuterium Substitution on Ring Inversion and Equilibria

In a monosubstituted cyclohexane (B81311), the substituent can occupy either an axial or an equatorial position. The energy difference between these two conformers is known as the "A-value," with a larger A-value indicating a stronger preference for the equatorial position to minimize steric strain. masterorganicchemistry.com

Selected A-Values (kcal/mol) for Cyclohexane Substituents
SubstituentA-Value (kcal/mol)Reference
-D~0.006 masterorganicchemistry.com
-OH0.87 masterorganicchemistry.com
-CH31.70 masterorganicchemistry.com
-C(CH3)3 (t-Butyl)4.9 masterorganicchemistry.com

While the A-value for deuterium is very small, its substitution can still measurably shift conformational equilibria, an effect known as a conformational equilibrium isotope effect (CEIE). This arises from subtle differences in vibrational frequencies and bond lengths. For 4-hydroxycyclohexanone (B83380), the equilibrium between the conformer with an axial hydroxyl group and the one with an equatorial hydroxyl group is influenced by the solvent and any other substituents. researchgate.net Introducing deuterium atoms, as in this compound, allows for high-precision NMR studies to quantify these small energetic differences and understand the forces governing molecular shape. cdnsciencepub.com Studies on methylated cyclohexanones have shown that the equilibrium position is sensitive to the location of alkyl groups, and similar principles apply to hydroxylated analogs.

Application in Probing Stereoselective Transformations

Deuterium labeling is a powerful tool for investigating the stereochemistry of reactions. The reduction of a ketone like 4-hydroxycyclohexanone creates a new stereocenter, and the ratio of the resulting diastereomeric alcohols depends on the reaction mechanism and the steric and electronic environment of the ketone.

In the reduction of β-hydroxy ketones with specific reducing agents like tetramethylammonium (B1211777) triacetoxyborohydride, high diastereoselectivity for the anti-diol product is observed. researchgate.net This is explained by a mechanism involving intramolecular hydride delivery from a borohydride intermediate that coordinates to the existing hydroxyl group. Using a deuterated substrate like this compound in such a reaction would allow for a detailed KIE study to confirm that the hydride (or deuteride) transfer is the rate-limiting step and to probe the geometry of the six-membered transition state that leads to the high stereoselectivity.

Diastereoselective Reduction of β-Hydroxy Ketones to anti-Diols
Substrate (β-Hydroxy Ketone)Product (anti:syn ratio)Reference
1-Hydroxy-2-butanone>98:2 researchgate.net
3-Hydroxy-4-methyl-2-pentanone>98:2 researchgate.net
1-Hydroxy-3-phenyl-2-propanone>98:2 researchgate.net

Furthermore, in enzymatic reactions, 4-hydroxycyclohexanone is a substrate for enzymes like Baeyer-Villiger monooxygenases. Computational modeling studies have been used to understand the origin of enantioselectivity in these enzymatic desymmetrization reactions. acs.org Experimental studies using this compound could validate these computational models by providing KIE data, offering a more complete picture of the enzyme's active site and catalytic mechanism.

Deuterium as a Tracer in Metabolic Pathway Elucidation (Non-Clinical Focus)

In biochemistry and biotechnology, stable isotope tracers are indispensable for mapping metabolic pathways. nih.gov Deuterium-labeled compounds like this compound can be introduced into biological systems (e.g., microbial cultures) to trace the biosynthesis of complex natural products.

A prominent example is in the study of polyketide biosynthesis. Polyketides are a large class of natural products that includes many important drugs. Their biosynthesis often involves starter units derived from cyclic precursors. For example, the biosynthesis of the immunosuppressant rapamycin (B549165) utilizes a starter unit derived from shikimic acid, which involves hydroxylated cyclohexane intermediates. In a study aimed at producing novel rapamycin analogs, deuterated starter units, including a deuterated 4-hydroxycyclohexanecarboxylic acid derivative, were synthesized and fed to a genetically modified strain of Saccharomyces hygroscopicus. uea.ac.uk The incorporation of deuterium into the final rapamycin product was confirmed, proving that the engineered organism could process the synthetic starter unit. This precursor-directed biosynthesis approach, validated by deuterium tracing, is a powerful strategy for creating new, potentially therapeutic compounds. Using this compound or its derivatives in similar fermentation experiments allows researchers to track its conversion and incorporation into more complex molecules, thereby elucidating the metabolic logic of the producing organism. uea.ac.uk

Theoretical and Computational Chemistry Approaches to Deuterated Cyclohexanone Systems

Quantum Chemical Calculations for Predicting Isotopic Effects and Molecular Properties

Quantum chemical calculations are fundamental to predicting how deuterium (B1214612) substitution impacts molecular properties and reaction outcomes. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For deuterated compounds, this is particularly useful for calculating changes in vibrational frequencies, which are the primary origin of kinetic and equilibrium isotope effects.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to map out reaction pathways and characterize the geometries and energies of transition states. In the context of deuterated cyclohexanone (B45756) systems, DFT is invaluable for predicting kinetic isotope effects (KIEs).

The KIE is the ratio of the reaction rate of the light (protiated) isotopologue to the heavy (deuterated) one. It arises from the differences in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. A C-D bond has a lower ZPVE than a C-H bond, meaning it requires more energy to be broken. DFT calculations can accurately predict the vibrational frequencies of reactants and transition states, allowing for the theoretical determination of KIEs.

For instance, in the dehydrogenation of cyclohexanone to cyclohexenone catalyzed by a palladium complex, experimental studies revealed a primary KIE of 2.9 (± 0.27) when using cyclohexanone-d4, indicating that the cleavage of an α-C-H bond is involved in the rate-determining step. nih.gov DFT calculations can model the transition state of this C-H activation step to rationalize the magnitude of the observed KIE. nih.gov Such calculations involve optimizing the geometry of the transition state and computing the vibrational frequencies for both the protiated and deuterated species. The difference in the calculated activation free energies (ΔG‡) for the two isotopes can then be used to predict the KIE. faccts.de

DFT is also employed to understand regioselectivity in reactions involving cyclohexanone derivatives. For example, studies on the selective hydrogenation of phenol (B47542) to cyclohexanone have used DFT to unravel the reaction mechanism on different noble metal catalysts. researchgate.netresearchgate.net These calculations help explain why a particular catalyst might favor the formation of cyclohexanone over cyclohexanol (B46403) by comparing the energy barriers for the sequential hydrogenation steps. researchgate.net This predictive capability is crucial for designing catalysts that can selectively produce a desired deuterated product.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which often use DFT for the QM region, have been applied to study the enzymatic Baeyer-Villiger reaction of 4-hydroxycyclohexanone (B83380). nih.govacs.org These studies analyze the transition states to explain and predict the enantioselectivity of the enzyme, which is governed by the conformational preference of the substrate within the active site. nih.gov Introducing deuterium at specific positions would alter the vibrational modes and could subtly influence these preferences, an effect that can be modeled using QM/MM approaches.

Table 1: Representative DFT Functionals and Basis Sets in Ketone Reactivity Studies This table is for illustrative purposes and shows typical methods used in the field.

Study Type DFT Functional Basis Set Application Example Reference
Reaction Mechanism B3LYP TZVP Baeyer-Villiger reaction of 4-hydroxycyclohexanone acs.org
KIE Calculation B3LYP 6-311G** H/D exchange in ketones
Thermochemistry PBE0 def-2SVP Amide deuteration d-nb.info
Transition State M06-2X 6-311++G(2d,p) C-C cleavage of cyclohexanones medscape.com

While DFT is widely used, other quantum chemical methods also play important roles. Ab initio and semi-empirical methods provide a hierarchical approach to studying electronic structure.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. researchgate.net They offer higher accuracy than DFT for certain properties but are computationally much more demanding. researchgate.net They are often used to benchmark the results of less expensive methods for smaller model systems. For deuterated ketones, high-level ab initio calculations can provide very accurate vibrational frequencies and energies, leading to precise predictions of isotope effects. acs.orgwayne.edu For example, studies on the deprotonation of acyclic ketones have used ab initio methods to calculate the energies of transition states and intermediates, which correlate with experimentally observed activation energies for deuterium exchange. jst.go.jp

Semi-empirical methods , such as AM1 or PM3, are computationally much faster because they use parameters derived from experimental data to simplify the calculations. researchgate.netbohrium.com While less accurate than ab initio or DFT methods, they are useful for preliminary investigations of large molecular systems or for running molecular dynamics simulations where a vast number of energy calculations are required. researchgate.net For instance, semi-empirical QM/MM simulations have been used to explore the reaction mechanism of cyclohexanone monooxygenase, providing initial insights before refinement with more accurate DFT calculations. acs.org

The choice of method depends on the specific research question and the available computational resources. For 4-Hydroxycyclohexanone-d4, semi-empirical methods could be used for an initial, rapid exploration of its conformational space, while more rigorous ab initio calculations could be employed to obtain highly accurate data on the isotopic effects on its NMR chemical shifts or vibrational spectra. acs.org

Density Functional Theory (DFT) in Reaction Pathway and Transition State Analysis

Predictive Modeling for Deuterium Incorporation Efficiency and Regioselectivity

The synthesis of specifically labeled compounds like 4-Hydroxycyclohexanone-d4 requires control over the efficiency (the percentage of deuterium incorporated) and the regioselectivity (the specific positions at which deuterium is incorporated). Computational modeling is a key tool for predicting and rationalizing these outcomes.

The most common method for introducing deuterium into ketones at the α-position is through base- or acid-catalyzed keto-enol tautomerism in a deuterated solvent like D₂O. mdpi.comrsc.org The regioselectivity is governed by the relative acidity of the α-protons. DFT calculations can predict the gas-phase acidities or the relative energies of the corresponding enolate intermediates, providing a rational basis for the observed regioselectivity. For instance, in an unsymmetrical ketone, the proton on the more substituted carbon is generally less acidic, but steric and electronic factors can alter this preference. Computational models can quantify these effects.

In catalytic deuteration reactions, such as the transfer hydrogenation of ketones using D₂O as the deuterium source, the mechanism can be complex. acs.org DFT modeling can be used to elucidate the entire catalytic cycle, identify the rate-determining and selectivity-determining steps, and explain how deuterium is transferred from the solvent to the substrate. rsc.orgacs.org For example, DFT calculations have been used to support a mechanism where a ruthenium-hydride (Ru-H) intermediate undergoes a rapid exchange with D⁺ from D₂O to form a Ru-D species, which then delivers deuterium to the ketone. acs.org

Predictive models can also be developed based on mechanistic hypotheses derived from control experiments and labeling studies. acs.orgnih.govacs.org By computationally evaluating the energy profiles of competing reaction pathways, researchers can predict which products are likely to form under specific conditions. For example, in a tandem dehydrogenation-hydride shift cascade, deuterium labeling studies combined with computational analysis can confirm the operative mechanism and predict the final position of the deuterium atoms. acs.org This synergy between experiment and theory is crucial for developing new synthetic methods for the efficient and selective incorporation of deuterium.

Emerging Research Directions and Future Prospects for 4 Hydroxy Cyclohexanone D4 in Chemical Science

Development of Novel Synthetic Routes for Complex Deuterated Analogs

The synthesis of complex deuterated molecules is a rapidly growing area of research, driven by the demand for isotopically labeled compounds in pharmaceutical development and mechanistic studies. chem-station.com 4-Hydroxy Cyclohexanone-d4, with its strategically placed deuterium (B1214612) atoms and functional groups, presents a valuable starting point for the synthesis of more intricate deuterated analogs.

The presence of both a hydroxyl and a carbonyl group allows for a variety of chemical transformations. For instance, the hydroxyl group can be a site for etherification or esterification, while the carbonyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to introduce further complexity. The deuterated backbone of the cyclohexanone (B45756) ring remains intact during these transformations, yielding a new generation of complex deuterated molecules.

One promising direction is the use of this compound in the synthesis of deuterated pharmaceutical ingredients (APIs). The "deuterium effect" can alter the metabolic fate of a drug, potentially leading to improved pharmacokinetic profiles. acs.org By incorporating the this compound core into a larger drug molecule, researchers can create novel deuterated versions of existing pharmaceuticals for further investigation. For example, synthetic strategies for chiral 4-alkyl-4-hydroxycyclohexenones have been developed, which could be adapted to use the deuterated analog as a precursor. nih.gov

Furthermore, the development of synthetic routes to deuterated bioactive molecules from labeled cyclohexanones is an active area of interest. researchgate.net These methods often involve multi-step syntheses where the deuterated cyclohexanone core is a key building block. The ability to synthesize a variety of deuterated derivatives from a common precursor like this compound would be highly advantageous for creating libraries of deuterated compounds for screening and research purposes.

Advanced Spectroscopic Probe Applications Beyond Basic Characterization

The unique vibrational and nuclear magnetic resonance properties of deuterated compounds make them excellent probes for studying molecular structure, dynamics, and interactions. researchgate.net this compound, with its deuterated ring and protic hydroxyl group, has the potential to be a sophisticated spectroscopic probe for investigating a range of chemical phenomena.

Vibrational Spectroscopy (Infrared and Raman): The replacement of hydrogen with deuterium significantly shifts the vibrational frequencies of C-H bonds to lower wavenumbers (C-D bonds). msu.edu This "isotopic shift" can be used to isolate and study specific vibrational modes within a molecule without interference from other C-H vibrations. For this compound, the C-D stretching and bending modes can provide detailed information about the conformation and dynamics of the cyclohexanone ring. bath.ac.ukacs.org Furthermore, the O-H stretching frequency is sensitive to hydrogen bonding. By monitoring the O-H stretch of this compound in different solvent environments, it is possible to probe the strength and nature of hydrogen bonding interactions between the hydroxyl group and the solvent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a powerful technique for studying molecular dynamics in condensed phases. researchgate.netmst.edu The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular motion. By selectively deuterating the cyclohexanone ring, as in this compound, researchers can use ²H NMR to study the rotational and conformational dynamics of the ring in different environments, such as when incorporated into a polymer or adsorbed onto a surface. researchgate.netnih.gov

The following table summarizes potential advanced spectroscopic applications of this compound:

Spectroscopic TechniqueInformation Gained from this compound
Infrared (IR) Spectroscopy Probing hydrogen bonding interactions via the O-H stretch; studying ring conformation through C-D vibrational modes.
Raman Spectroscopy Complementary vibrational information to IR, particularly for symmetric vibrations of the deuterated ring. rsc.org
Deuterium NMR (²H NMR) Investigating molecular dynamics, including ring puckering and tumbling motions, in various media.

Integration into Advanced Materials and Catalytic Systems Research

The unique properties of deuterated compounds are also being leveraged in the fields of materials science and catalysis. This compound offers intriguing possibilities for integration into advanced materials and for studying catalytic processes.

Advanced Materials: Deuterated polymers exhibit different physical properties compared to their non-deuterated counterparts, which can be exploited in various applications. resolvemass.cadtic.mil One key area is in neutron scattering, where the difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching." By selectively incorporating deuterated small molecules like this compound into a polymer matrix, researchers can use neutron scattering to probe the structure and dynamics of the polymer chains. acs.org The hydroxyl and carbonyl groups of this compound also open up the possibility of its use as a deuterated cross-linker, creating polymer networks with specific, well-defined properties that can be studied by various techniques. vwr.comvwr.comfortunejournals.comnih.gov The synthesis of deuterated polymers often starts from deuterated monomers, and a two-step approach has been developed for creating deuterated polyesters and polyurethanes from deuterated diols. researchgate.net

Catalytic Systems: The study of reaction mechanisms is a fundamental aspect of catalysis research. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction pathways. chem-station.com this compound, with its deuterated ring, can be used as a substrate in catalytic reactions to probe the involvement of C-H bond cleavage in the rate-determining step. For example, the hydrogen-deuterium exchange of cyclohexanone catalyzed by proline derivatives has been studied to understand structure-activity relationships in organocatalysis.

The following table outlines potential research applications in this area:

Research AreaApplication of this compound
Polymer Science As a deuterated probe for neutron scattering studies of polymer dynamics; as a deuterated cross-linker for creating novel polymer networks. acs.orgvwr.com
Catalysis As a substrate to measure kinetic isotope effects and elucidate reaction mechanisms in catalytic transformations.

Role in the Evolution of Analytical Standards and Reference Materials for Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying chemical compounds. nih.gov This method relies on the use of a stable isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass. scispace.com this compound is an ideal candidate for use as an internal standard in the quantification of its non-deuterated counterpart, 4-hydroxycyclohexanone (B83380), and related compounds. lincoln.ac.ukpharmaffiliates.com

The evolution of analytical standards has seen a shift towards the use of stable isotopically labeled compounds over structural analogs. scispace.comcerilliant.com This is because isotopically labeled standards, such as this compound, behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing more accurate correction for variations in these steps. unimi.it

However, the use of deuterium-labeled standards is not without its challenges. One potential issue is the "isotope effect" in chromatography, where the deuterated standard may have a slightly different retention time than the non-deuterated analyte. nih.gov This can lead to inaccuracies if not properly addressed during method development. Another consideration is the isotopic stability of the label; the deuterium atoms should be in non-exchangeable positions to prevent their loss during sample handling and analysis.

Despite these challenges, the development and use of deuterated internal standards like this compound continue to be crucial for advancing the accuracy and reliability of quantitative analytical methods. frontiersin.org They are essential tools in various fields, including clinical diagnostics, environmental analysis, and food safety, where precise quantification is paramount.

The following table summarizes the key aspects of this compound's role in analytical standards:

AspectDescription
Function Serves as a stable isotope-labeled internal standard for isotope dilution mass spectrometry (IDMS). nih.gov
Advantage Provides more accurate quantification by correcting for variability in sample preparation and analysis. scispace.comunimi.it
Challenge Potential for chromatographic separation from the analyte (isotope effect) and need for isotopic stability.
Impact Contributes to the development of more robust and reliable analytical methods in various scientific disciplines. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy Cyclohexanone-d4, and how does deuteration influence reaction kinetics?

  • Methodological Answer : Synthetic routes for non-deuterated analogs (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) involve oxidation, reduction, or substitution reactions. For deuteration, isotopic labeling typically employs deuterated reagents (e.g., D₂O or deuterated reducing agents like NaBD₄) under controlled conditions to replace hydrogen atoms at specific positions . The presence of deuterium alters reaction kinetics due to the kinetic isotope effect (KIE), which slows bond cleavage involving deuterium compared to hydrogen. For example, in acid-catalyzed reactions, C-D bonds require higher activation energy, affecting tautomerism or nucleophilic substitution rates .

Q. How can researchers characterize the purity and isotopic integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns (e.g., m/z shifts for deuterated vs. non-deuterated species). For example, cyclohexanone-d4 shows a +4 mass shift compared to its protiated form .
  • NMR Spectroscopy : ²H NMR or ¹H NMR with deuterium decoupling confirms deuterium incorporation. Absence of residual proton signals at deuterated positions validates isotopic purity .
  • Infrared (IR) Spectroscopy : C-D stretching vibrations (~2000–2200 cm⁻¹) distinguish deuterated bonds from C-H (~2800–3000 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as deuterated compounds may exhibit similar toxicity to non-deuterated analogs .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, gloves, and safety goggles. Deuterated solvents can form explosive peroxides under prolonged storage .
  • Waste Disposal : Segregate deuterated waste for specialized incineration to prevent environmental isotopic contamination .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) in this compound influence its reactivity in acid-catalyzed keto-enol tautomerism?

  • Methodological Answer : Deuterium substitution at the hydroxyl or α-carbon positions reduces the equilibrium rate of keto-enol interconversion due to the KIE. For instance, in crossover experiments (e.g., cyclohexanone-d0/d4 mixtures), deuterium enrichment in the enol form can be quantified via GC-MS to study isotopic partitioning . Advanced computational models (e.g., QM/MM simulations) further predict how deuteration alters transition-state geometries and activation energies .

Q. What strategies resolve contradictions in kinetic data when using this compound as a tracer in metabolic pathway studies?

  • Methodological Answer : Contradictions often arise from isotopic scrambling or incomplete labeling. Solutions include:
  • Isotopic Dilution Assays : Spiking samples with internal standards (e.g., ¹³C-labeled analogs) to correct for signal overlap in LC-MS .
  • Time-Resolved Studies : Monitoring deuteration loss over time to identify non-enzymatic exchange processes .
  • Enzyme Inhibition Controls : Using specific inhibitors (e.g., ketoconazole for cytochrome P450) to isolate enzymatic vs. non-enzymatic pathways .

Q. How can researchers optimize deuteration to minimize steric effects in this compound during chiral synthesis?

  • Methodological Answer :
  • Site-Specific Deuteration : Use chiral catalysts (e.g., Ru-based transfer hydrogenation catalysts) to selectively deuterate axial or equatorial positions without distorting ring conformation .
  • Steric Analysis : Molecular dynamics (MD) simulations predict how deuterium placement affects dihedral angles and steric hindrance in intermediates. For example, deuteration at the 4-position may stabilize chair conformations, enhancing enantiomeric excess (ee) in downstream products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.